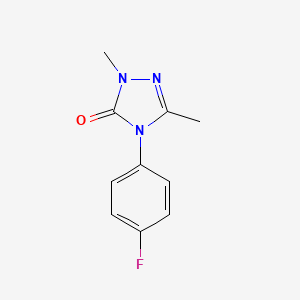

4-(4-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-2,5-dimethyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O/c1-7-12-13(2)10(15)14(7)9-5-3-8(11)4-6-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGUUDSESVNSCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with acetylacetone in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

Medicine: Research has explored its potential as a pharmaceutical intermediate, with possible applications in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to specific targets, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-(4-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one, highlighting differences in substituents, biological activities, and physicochemical properties:

Structural and Functional Insights

Substituent Effects on Bioactivity The 4-fluorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to PRR846’s 4-chlorophenyl group. Fluorine’s electronegativity could also influence binding interactions in enzyme pockets . Methyl groups at positions 2 and 5 likely increase steric hindrance and metabolic stability relative to non-methylated analogs like W112, which features a flexible heptyloxy chain for blood-brain barrier penetration .

Crystallographic and Physicochemical Properties Isostructural analogs (e.g., compounds 4 and 5) exhibit triclinic symmetry and planar molecular conformations, with halogen substituents (Cl/F) minimally affecting packing motifs .

Metabolic Stability

- Unlike the thione derivative in , which shows metabolic inertness, triazol-3-one cores (as in the target compound) are more prone to oxidative metabolism. However, methyl substituents could mitigate this by blocking reactive sites .

Pharmacological Potential

- Neuroprotection: W112’s efficacy in Alzheimer’s models suggests that triazolones with elongated alkyl/aryl chains (e.g., heptyloxy) are viable for CNS-targeted therapies.

- Antimicrobial Activity : Triazol-thiazole hybrids (e.g., compounds 4 and 5) demonstrate moderate antimicrobial effects, implying that the target compound’s methyl groups could enhance activity against Gram-positive pathogens .

- Enzyme Inhibition : GSK2194069’s β-ketoacyl-ACP reductase inhibition highlights the scaffold’s adaptability for targeting lipid metabolism enzymes. Fluorine’s role in enhancing binding affinity could position the target compound as a candidate for similar applications .

Biological Activity

The compound 4-(4-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 2060053-83-8) belongs to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a triazole ring that is known for its ability to interact with various biological targets. The presence of the fluorophenyl group is particularly notable as fluorine can enhance lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that related triazole compounds demonstrated potent antifungal activity against various strains such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values as low as 6.45 μmol/L . While specific data on the compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Activity

Triazole compounds have shown promising anticancer activities. For instance, derivatives have been tested against several cancer cell lines with notable results:

- AGS (gastric cancer) : IC50 = 2.63 ± 0.17 µM

- MGC-803 (gastric cancer) : IC50 = 3.05 ± 0.29 µM

- HCT-116 (colon cancer) : IC50 = 11.57 ± 0.53 µM .

These findings suggest that the compound may possess similar anticancer properties due to its structural characteristics.

The biological activity of triazoles often involves the inhibition of key enzymes involved in cell division and proliferation. The triazole ring can act as a ligand for various biological targets, including:

- Enzymes : Inhibition of enzymes involved in nucleic acid synthesis.

- Receptors : Modulation of receptor activities leading to altered cell signaling pathways.

Case Studies

- Antifungal Activity : A derivative structurally related to the compound was evaluated for antifungal properties and exhibited significant activity against A. fumigatus and C. albicans, indicating that modifications in the triazole structure can lead to enhanced antifungal efficacy .

- Anticancer Studies : In a comparative study of various triazole derivatives, it was found that certain modifications led to increased potency against specific cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development .

Data Table: Biological Activities Overview

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-(4-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid). For example, details a protocol where 4-amino-triazole derivatives react with substituted benzaldehydes under reflux for 4 hours, followed by solvent evaporation and filtration . Optimization may involve adjusting molar ratios, reaction time, or solvent polarity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving molecular geometry, as demonstrated in and , where bond lengths and angles were determined with precision (e.g., mean σ(C–C) = 0.002 Å) . Complement with NMR (¹H/¹³C), FT-IR, and mass spectrometry to confirm functional groups and molecular weight.

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Methodological Answer : Follow protocols from , which describes antimicrobial testing via agar diffusion or microdilution assays against bacterial/fungal strains. Use positive controls (e.g., fluconazole) and measure minimum inhibitory concentrations (MICs). Ensure replicates (n ≥ 3) to account for biological variability .

Q. What analytical methods are recommended for assessing purity and stability?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard. For stability, conduct accelerated degradation studies under stress conditions (heat, light, humidity) and monitor via HPLC or TLC. highlights phenolic compound quantification, adaptable for tracking degradation products .

Advanced Research Questions

Q. How to design experiments to study the compound’s physicochemical properties under varying environmental conditions?

- Methodological Answer : Adopt a split-split plot design ( ) to test variables like pH, temperature, and solvent polarity. For example, partition experiments into main plots (pH levels), subplots (temperatures), and sub-subplots (harvest intervals). Use ANOVA to analyze interactions .

Q. What strategies resolve contradictions in data regarding the compound’s environmental fate or bioactivity?

- Methodological Answer : Apply ’s framework for abiotic/biotic transformation studies. Conduct parallel lab and field experiments to compare degradation rates. Use LC-MS/MS to identify metabolites and isotopic labeling to trace pathways. Statistical tools like principal component analysis (PCA) can disentangle confounding factors .

Q. How can structure-activity relationships (SAR) be elucidated for targeted biological effects?

- Methodological Answer : Synthesize analogs with modifications to the fluorophenyl or triazolone moieties (e.g., ’s methylation approach). Test bioactivity in vitro and correlate with SCXRD data (e.g., ’s torsion angles) to identify critical substituents. Molecular docking studies can further predict binding affinities .

Q. What methodologies assess the compound’s ecological impact across trophic levels?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.